![B1575013 Cancer/testis antigen 1 (86-97)](/img/no-structure.png)
Cancer/testis antigen 1 (86-97)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Cancer/Testis Antigens: A Target for Cancer Immunotherapy
Cancer/testis (CT) antigens like the Cancer/testis antigen 1 (86-97) are primarily expressed in male germ cells in the testis and are not found in adult somatic tissues. In certain malignancies, these antigens are aberrantly expressed. This unique expression pattern makes CT antigens prime candidates for cancer immunotherapy. Their immunogenicity in cancer patients and tissue-restricted profile have led to the development of antigen-specific cancer vaccines, with clinical trials ongoing for various CT antigens (Scanlan et al., 2002).
Biomarkers for Early Cancer Detection
CT antigens' restricted expression in tumors and testis makes them excellent biomarkers for early cancer detection. Their presence in various tumor types can aid in the early identification of malignancies, serving as a diagnostic tool for cancers such as epithelial ovarian cancer and other forms. Studies have shown that specific CT antigens are highly expressed in certain cancers, which might assist in early diagnostics (Garg et al., 2007).
Therapeutic Targets in Immunotherapy
The immunogenic nature of CT antigens makes them potential therapeutic targets in cancer immunotherapy. The fact that they are expressed in various cancers but not in normal tissues except the testis implies that they can be targeted without affecting most normal cells. This property has led to the development and clinical trials of vaccines targeting specific CT antigens (Caballero & Chen, 2009).
Understanding Tumorigenesis and Oncogenesis
CT antigens, including Cancer/testis antigen 1 (86-97), might play a role in the process of tumorigenesis and oncogenesis. The expression of these antigens in cancers may contribute to characteristic features of neoplastic phenotypes, such as immortality, invasiveness, and metastatic capacity. This understanding can provide insights into cancer biology and potentially new therapeutic approaches (Simpson et al., 2005).
properties
sequence |
RLLEFYLAMPFA |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (86-97); NY-ESO-1 (86-97) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.